[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates It is characterized by the presence of a brominated pyridine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 5-bromo-2-hydroxypyridine with ethylene carbonate to form the intermediate 2-(5-bromo-pyridin-2-yloxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The brominated pyridine ring can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated pyridine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The carbamate group can also undergo hydrolysis, releasing active intermediates that can modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, [2-(5-Bromo-pyridin-2-yloxy)-ethyl]-carbamic acid tert-butyl ester is unique due to its specific combination of a brominated pyridine ring and a tert-butyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17BrN2O3 |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-bromopyridin-2-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChI Key |
MTZLEHUQSQMPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
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